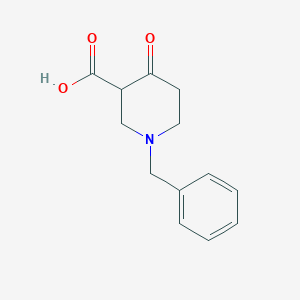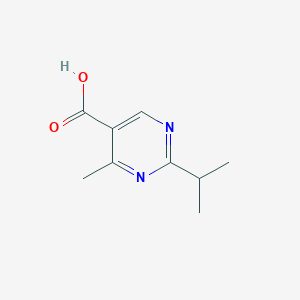![molecular formula C7H6BrN3 B1344172 5-ブロモ-2-メチル-3H-イミダゾ[4,5-b]ピリジン CAS No. 219762-28-4](/img/structure/B1344172.png)
5-ブロモ-2-メチル-3H-イミダゾ[4,5-b]ピリジン
概要
説明
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, also known as BMIP, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a molecular formula of C7H7BrN2. BMIP is a versatile compound that has been used in various scientific experiments and studies due to its unique properties. This article will discuss the synthesis method of BMIP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
抗菌作用
5-ブロモ-2-メチル-3H-イミダゾ[4,5-b]ピリジンを含むイミダゾ[4,5-b]ピリジン誘導体は、その抗菌作用について研究されてきました . これらの化合物は、実験的および理論的研究において有望な結果を示しており、抗菌剤としての可能性を示唆しています .
新規誘導体の合成
イミダゾ[4,5-b]ピリジンのアルキル化反応は、いくつかの新規イミダゾ[4,5-b]ピリジン誘導体の合成における非常に重要な経路です . このプロセスにより、さまざまな研究分野で潜在的な用途を持つさまざまな新規化合物を創製することができます .
薬理学的可能性
イミダゾ[4,5-b]ピリジンとその誘導体は、顕著な薬理学的可能性を示しています . それらは、多くの疾患状態において重要な役割を果たすことが判明しています . 融合されたイミダゾ[4,5-b]ピリジン複素環系とプリンとの構造的類似性は、それらの潜在的な治療的意義を評価するための生物学的調査を促してきました .
消化器系疾患における役割
いくつかのイミダゾ[4,5-b]ピリジン誘導体は、プロトンポンプ阻害剤として開発されてきました . これらの化合物は、逆流性食道炎や胃潰瘍などのさまざまな消化器系疾患の治療に役立ちます .
炎症性疾患における役割
イミダゾ[4,5-b]ピリジン誘導体は、非ステロイド性抗炎症薬(NSAID)としても開発されてきました . これらの化合物は、さまざまな炎症性疾患の管理に役立ちます .
抗ウイルス活性
合成されたイミダゾ[4,5-b]ピリジン誘導体は、可能な抗ウイルス活性について評価されてきました . それらのウイルス宿主細胞株に対する細胞毒性効果は、比色法MTSアッセイを使用して決定されました .
作用機序
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets, including gaba a receptors, aromatase, and angiotensin ii receptors .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to exert their effects through various mechanisms, such as allosteric modulation of gaba a receptors, inhibition of aromatase, and antagonism of angiotensin ii receptors .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence several cellular pathways, including gabaergic neurotransmission, estrogen biosynthesis, and the renin-angiotensin system .
Pharmacokinetics
One study on a related imidazo[4,5-b]pyridine-based kinase inhibitor reported high human liver microsomal stability .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have various biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways . The interaction of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling events. Additionally, this compound can bind to specific protein domains, such as SH2 and SH3 domains, which are involved in protein-protein interactions and signal transduction .
Cellular Effects
The effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activities . For example, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream substrates . Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and metabolic regulation.
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity . At low to moderate doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, by modulating specific signaling pathways and gene expression . At high doses, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs . These findings highlight the importance of optimizing the dosage of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The metabolic pathways of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and efflux . Additionally, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues and organs can impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can be phosphorylated or acetylated, which can direct its localization to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQBOUOVYZIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625350 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219762-28-4 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














